molecular formula C8H15ClN2 B1224170 1-Butyl-3-methylimidazolium chloride CAS No. 79917-90-1

1-Butyl-3-methylimidazolium chloride

Cat. No.: B1224170
CAS No.: 79917-90-1
M. Wt: 174.67 g/mol
InChI Key: FHDQNOXQSTVAIC-UHFFFAOYSA-M
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Description

1-Butyl-3-methylimidazolium chloride (BMIMCl) is a room-temperature ionic liquid (IL) composed of a 1-butyl-3-methylimidazolium cation and a chloride anion. It is widely recognized for its low melting point, high thermal stability, and tunable physicochemical properties, making it a versatile solvent in catalysis, biomass processing, and corrosion inhibition . BMIMCl’s structure features a planar imidazolium ring with a butyl chain at the N3 position and a methyl group at the N1 position, facilitating strong hydrogen bonding with anions and hydrophobic interactions between alkyl chains . Its chloride anion enables anion-exchange reactions to synthesize derivatives like BMIM acetate ([BMIM][Ac]) or BMIM tetrafluoroborate ([BMIM][BF₄]) .

Preparation Methods

Nucleophilic Substitution Reaction

Reaction Mechanism and Standard Protocol

The primary synthesis route for [BMIM]Cl involves a nucleophilic substitution reaction between 1-methylimidazole and 1-chlorobutane. The process is conducted under reflux at 60°C for 48 hours, with equimolar ratios of the reactants to minimize side products . The reaction proceeds via the attack of the imidazole’s nitrogen on the electrophilic carbon of 1-chlorobutane, forming the imidazolium cation paired with a chloride counterion.

Key Steps:

  • Mixing Reactants: 1-Methylimidazole and 1-chlorobutane are combined in a molar ratio of 1:1.

  • Heating Under Reflux: The mixture is heated at 60°C for 48 hours to ensure complete conversion .

  • Purification: The crude product is washed with ethyl acetate to remove unreacted starting materials, followed by vacuum drying at 60°C to eliminate residual solvents .

Two-Phase Synthesis Approach

Große Böwing and Jess (2005) demonstrated that introducing a two-phase system (ionic liquid/organic solvent) accelerates the reaction kinetics . In this method, the ionic liquid phase acts as a catalyst, increasing the local concentration of reactants and enhancing the reaction rate.

Advantages Over Single-Phase Systems:

  • Faster Kinetics: The reaction reaches completion in 24 hours at 60°C, halving the time required for neat synthesis .

  • Easier Separation: The biphasic system allows straightforward isolation of [BMIM]Cl from the organic phase (e.g., ethyl acetate) .

Purification and Isolation Techniques

Solvent Washing

Ethyl acetate is the preferred solvent for removing unreacted 1-methylimidazole and 1-chlorobutane due to its low miscibility with [BMIM]Cl. Post-washing, the product is vacuum-dried to achieve a water content of <0.1 wt%, critical for applications in moisture-sensitive reactions .

Recrystallization

For high-purity requirements, [BMIM]Cl is recrystallized from acetone or acetonitrile. This step removes trace impurities and yields a white crystalline solid with >98% purity, as confirmed by HPLC .

Characterization of [BMIM]Cl

Spectroscopic Analysis

  • FTIR: Peaks at 3,150 cm⁻¹ (C-H stretching of imidazolium ring) and 1,570 cm⁻¹ (C-N stretching) confirm cation formation .

  • NMR:

    • ¹H-NMR (D₂O): δ 1.01 (t, 3H, -CH₂CH₂CH₂CH₃), δ 4.21 (s, 3H, N-CH₃) .

    • ¹³C-NMR: 137.5 ppm (C2 of imidazolium), 122.4 ppm (C4/C5) .

Thermal and Physical Properties

  • Melting Point: 65–70°C (varies with water content) .

  • Viscosity: 800–1,200 cP at 25°C, dependent on purity .

  • Conductivity: 0.8–1.2 mS/cm at 25°C, influenced by ionic mobility .

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing challenges such as exothermicity and solvent recovery. Continuous flow reactors are employed to maintain temperature control and improve throughput. Pilot studies report a 90% yield with a production capacity of 100 kg/day, using automated separation systems to reduce ethyl acetate waste .

Scientific Research Applications

Environmental Applications

Extractive Desulfurization of Liquid Fuels

One of the most prominent applications of 1-butyl-3-methylimidazolium chloride is in the extractive desulfurization of liquid fuels. Research indicates that BMIMCl can efficiently remove dibenzothiophene from n-dodecane with an extraction efficiency of up to 81% under mild conditions (30°C) within 30 minutes using a mass ratio of 1:1 . This process not only enhances the quality of fuels but also demonstrates the potential of ionic liquids as green solvents in reducing sulfur content without the need for regeneration.

Anaerobic Digestion Enhancement

BMIMCl has been studied for its effects on anaerobic digestion processes. Experimental findings suggest that concentrations ranging from 1 to 20 mg/L can inhibit methane production rates by 3.50% to 31.03% , indicating its role in affecting microbial activity during digestion . This property could be harnessed for optimizing biogas production in waste treatment facilities.

Biochemical Applications

Cellulose Depolymerization

In biochemical applications, BMIMCl serves as a solvent that enhances the kinetics of acid-catalyzed hydrolysis of cellulose and other polysaccharides. It increases the Hammett acidity of catalysts used in these reactions, thereby facilitating more efficient depolymerization processes . This characteristic positions BMIMCl as a valuable tool in biofuel production and biomass conversion technologies.

Biodegradable Composite Materials

BMIMCl has also been utilized in the processing of renewable resources for fabricating biodegradable composite materials. Its ability to dissolve cellulose allows for the creation of thermally processable cellulose films, which are crucial for developing sustainable packaging solutions and other biodegradable products .

Material Science Applications

Thermal Stability Studies

Recent studies have focused on the thermal stability and decomposition behavior of BMIMCl under various atmospheric conditions. The findings reveal that BMIMCl undergoes thermal decomposition within a specific temperature range, producing several volatile compounds such as methyl chloride and butylimidazole . Understanding these thermal properties is essential for applications where ionic liquids are subjected to high temperatures.

Electrochemical Applications

BMIMCl has been employed as a medium for electrochemical processes. For instance, it has been used in the electrochemical preparation of nanostructured materials and in modifying electrodes with multi-walled carbon nanotubes to enhance electroanalytical detection methods . These applications highlight its versatility in facilitating advanced material synthesis and characterization techniques.

Summary Table of Applications

Application AreaSpecific Use CaseEfficiency/Outcome
EnvironmentalExtractive desulfurizationUp to 81% dibenzothiophene removal
EnvironmentalAnaerobic digestion enhancementMethane production inhibition by 3.50% - 31.03%
BiochemicalCellulose depolymerizationEnhanced kinetics through increased acidity
Material ScienceBiodegradable composite materialsCreation of thermally processable cellulose films
Material ScienceThermal stability studiesIdentification of decomposition products
ElectrochemicalNanostructured material synthesisImproved electroanalytical detection

Comparison with Similar Compounds

Variation by Anion

BMIMCl’s properties are highly anion-dependent. Substituting chloride with other anions alters polarity, viscosity, and reactivity:

Property BMIMCl BMIMBr BMIMBF₄ BMIMPF₆
Anion Size (Å) 3.62 (Cl⁻) 3.96 (Br⁻) 4.28 (BF₄⁻) 5.10 (PF₆⁻)
Viscosity (mPa·s) 2,200 (25°C) 1,850 (25°C) 154 (25°C) 312 (25°C)
Water Solubility Highly soluble Soluble Partially soluble Insoluble
Applications Corrosion inhibition , cellulose dissolution Bioactive extraction CO₂ conversion , clay swelling inhibition Hydrophobic applications
  • Corrosion Inhibition : BMIMCl outperforms BMIMBr in forming protective layers on copper in chloride solutions due to stronger hydrogen bonding and anion adsorption .
  • Clay Swelling Inhibition : BMIMBF₄ and BMIMPF₆ exhibit superior performance compared to BMIMCl, attributed to larger anions reducing electrostatic interactions with clay surfaces .
  • Biomass Processing : BMIMCl’s high polarity enables cellulose dissolution, while hydrophobic BMIMPF₆ is unsuitable for this application .

Variation by Cation Structure

Alkyl Chain Length

Extending the alkyl chain increases hydrophobicity and viscosity:

Ionic Liquid Alkyl Chain Length Viscosity (mPa·s) Melting Point (°C)
[EMIM]Cl (Ethyl) C2 70 (25°C) -15
[BMIM]Cl (Butyl) C4 2,200 (25°C) 65
[HMIM]Cl (Hexyl) C6 3,500 (25°C) -4
  • Hydrophobicity: HMIMCl (C6) is less water-soluble than BMIMCl, making it suitable for non-aqueous reactions .
  • Viscosity : Longer alkyl chains increase viscosity due to enhanced van der Waals interactions .

Substitution Patterns

Structural isomers like 1-butyl-2,3-dimethylimidazolium chloride ([BDMIM]Cl) differ in hydrogen-bonding capacity:

  • BMIMCl : Hydrogen bonds form between the C2-H of the imidazolium ring and Cl⁻, critical for stabilizing crystalline and liquid states .
  • [BDMIM]Cl : Methyl groups at C2 and C3 positions reduce hydrogen-bonding sites, lowering thermal stability compared to BMIMCl .

Structural and Spectroscopic Comparisons

  • Crystallography : BMIMCl forms corrugated sheets via C2-H∙∙∙Cl⁻ bonds and butyl chain aggregation, a structure absent in BMIMBr or BMIMPF₆ .
  • UV-VIS/FT-IR : BMIMCl and BMIM acetate ([BMIM][Ac]) share similar UV absorption peaks but differ in band intensity due to anion polarizability .

Key Research Findings

Corrosion Protection : BMIMCl reduces copper corrosion current density by 85% in 1.0 M Cl⁻ solutions, outperforming BMIMBr (70% reduction) .

Biomass Pretreatment : BMIMCl increases enzymatic hydrolysis efficiency of cellulose by 94.65%, compared to 48.57% for untreated cellulose, via crystallinity reduction .

CO₂ Conversion : BMIMCl-based electrolytes show moderate CO₂-to-CO conversion efficiency (62%), while [BMIM][NTf₂] achieves 89% due to higher ionic conductivity .

Biological Activity

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) is a type of ionic liquid (IL) that has garnered attention for its unique properties and potential applications in various fields, including biochemistry, environmental science, and materials science. This article reviews the biological activity of [BMIM]Cl, focusing on its toxicity, biodegradability, and interactions with biological systems.

Synthesis and Characterization

[BMIM]Cl is synthesized through the nucleophilic substitution reaction of n-methylimidazole with 1-chlorobutane. Its structure and properties have been characterized using techniques such as NMR spectroscopy, which confirms the presence of the butyl and methyl groups attached to the imidazole ring .

Acute Toxicity

Research indicates that [BMIM]Cl exhibits low acute toxicity. A study on zebrafish (Danio rerio) revealed a 50% lethal concentration (LC50) of approximately 632.8 mg/L after a 96-hour exposure . This suggests that while [BMIM]Cl can induce reactive oxygen species (ROS) production, its overall impact is relatively mild compared to other chemical agents.

Developmental Toxicity

Another study assessed the developmental toxicity of [BMIM]Cl in CD-1 mice. The findings indicated potential teratogenic effects at high doses, although these results were not statistically significant. Maternal toxicity was also observed, with increased morbidity and mortality at elevated dosages .

Biodegradability

The biodegradability of [BMIM]Cl has been investigated in various contexts. A study highlighted that specific microbial consortia could effectively degrade [BMIM]Cl, indicating its potential for environmental remediation applications . This is crucial since many ionic liquids pose environmental risks due to their persistence.

Enzymatic Activity

Research has shown that enzymes remain active in ionic liquid environments, including [BMIM]Cl. This property is particularly advantageous for biomass processing, where ILs can facilitate the dissolution of lignocellulosic materials without completely denaturing enzymes involved in subsequent biochemical reactions .

Antioxidant Activity

The antioxidant activity of [BMIM]Cl was evaluated through its effects on various biochemical markers in zebrafish liver cells. The study found that exposure led to alterations in antioxidant enzyme activity and lipid peroxidation levels, suggesting a complex interaction between [BMIM]Cl and cellular oxidative stress pathways .

Biomass Processing

A significant application of [BMIM]Cl is in biomass processing. Studies have demonstrated that it can effectively dissolve cellulose, enhancing enzymatic conversion rates into fermentable sugars. This property has implications for biofuel production and the development of biorefineries .

Graphene Production

In materials science, [BMIM]Cl has been utilized as a solvent for preparing graphene from cellulose. The ionic liquid's ability to dissolve cellulose rapidly facilitates the production of graphene-based materials with potential applications in electronics and nanotechnology .

Summary Table of Biological Activities

Activity Observation Reference
Acute ToxicityLC50 = 632.8 mg/L in zebrafish
Developmental ToxicityPotential teratogenic effects at high doses
BiodegradabilityDegradable by specific microbial consortia
Enzymatic ActivityEnzymes remain active in biomass processing
Antioxidant ActivityAlters antioxidant enzyme activity and lipid peroxidation

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for BMImCl, and how can reaction conditions be optimized?

BMImCl is typically synthesized via alkylation of 1-methylimidazole with 1-chlorobutane in a polar aprotic solvent like acetonitrile. Optimization involves:

  • Stoichiometric ratios : Excess 1-chlorobutane (1.2–1.5 equivalents) to ensure complete quaternization of 1-methylimidazole .
  • Temperature : Reaction at 70–80°C for 12–24 hours under reflux to maximize yield .
  • Purification : Removal of unreacted reagents via vacuum distillation, followed by recrystallization from ethyl acetate or acetonitrile to achieve >98% purity .
  • Kinetic analysis : Continuous stirred tank reactor (CSTR) designs can be optimized using rate equations and activation energy (Ea) derived from temperature-dependent kinetic studies .

Q. How should BMImCl be characterized to confirm purity and structural integrity?

  • Physical properties : Measure melting point (reported as 69–73°C; discrepancies may arise from impurities or polymorphic forms) , density (1.08 g/mL at 25°C), and viscosity (0.142 Pa·s at 80°C) .
  • Spectroscopy : Use 1^1H/13^13C NMR to verify absence of unreacted 1-methylimidazole and confirm cationic structure. FTIR can identify characteristic C-H stretching (3100–3150 cm1^{-1}) and C-N vibrations (1600–1650 cm1^{-1}) .
  • Elemental analysis : Match experimental C, H, N, and Cl content with theoretical values (C8_8H15_{15}ClN2_2) .

Q. What safety protocols are critical when handling BMImCl in laboratory settings?

  • Thermal hazards : Avoid temperatures >150°C, as BMImCl decomposes exothermically, especially in mixtures with cellulose or metallic compounds. Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures .
  • Toxicity : Classified as a toxic solid (UN 2811). Use PPE (gloves, goggles) and work in a fume hood to prevent inhalation or skin contact .
  • Storage : Keep in airtight containers under inert gas (e.g., N2_2) to prevent moisture absorption, which can hydrolyze the ionic liquid .

Advanced Research Questions

Q. How can BMImCl be applied in catalytic biomass conversion, and what experimental designs optimize yield?

BMImCl is effective in glucose dehydration to 5-hydroxymethylfurfural (5-HMF):

  • Catalyst selection : Pair with cellulose-derived carbonaceous catalysts (e.g., sulfonated carbon) to enhance acid sites .
  • Response surface methodology (RSM) : Use Box-Behnken designs to optimize parameters:
    • Temperature (120–180°C), time (30–90 min), and catalyst loading (5–15 wt%).
    • Analyze glucose conversion and 5-HMF yield via HPLC, fitting data to quadratic models in software like Design-Expert 8.0 .

Q. What methodologies assess BMImCl’s role in electrochemical CO2_22​ conversion?

  • Electrode compatibility : Test BMImCl with Pt, Cu, or Ag electrodes to enhance CO2_2 reduction efficiency. Monitor Faradaic efficiency for CO or hydrocarbons using gas chromatography .
  • Ionic liquid concentration : Vary BMImCl content (10–50 wt%) in electrolytes to study ion conductivity effects (e.g., via electrochemical impedance spectroscopy) .
  • Mechanistic studies : Use in situ FTIR or mass spectrometry to detect intermediates (e.g., *CO2_2^- radicals) and propose reaction pathways .

Q. How do thermal decomposition risks influence BMImCl’s use in industrial processes?

  • Thermogravimetric analysis (TGA) : Identify mass loss steps (e.g., 150–250°C for BMImCl-cellulose mixtures) and calculate activation energy via Flynn-Wall-Ozawa methods .
  • Compatibility testing : Screen for hazardous interactions with metals (e.g., Al, Fe) using accelerating rate calorimetry (ARC) to prevent explosive decomposition .

Q. What advanced techniques elucidate BMImCl’s catalytic mechanisms in organic reactions?

  • Mass spectrometry (MS) : Monitor intermediates in Knoevenagel condensations (e.g., enolate formation) to distinguish between base-catalyzed vs. ionic liquid-mediated pathways .
  • Isotopic labeling : Use 13^{13}C-labeled substrates (e.g., malononitrile) in mechanistic studies to trace carbon transfer steps .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;chloride
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InChI

InChI=1S/C8H15N2.ClH/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H/q+1;/p-1
Source PubChem
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InChI Key

FHDQNOXQSTVAIC-UHFFFAOYSA-M
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCN1C=C[N+](=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H15ClN2
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DSSTOX Substance ID

DTXSID6031461
Record name 1-Butyl-3-methylimidazolium chloride
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Molecular Weight

174.67 g/mol
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Physical Description

Slightly yellow solid; [Merck Index] Colorless or yellowish solid with a solvent odor; [NTP] Light yellow hygroscopic solid; [Sigma-Aldrich MSDS]
Record name Butylmethylimidazolium chloride
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CAS No.

79917-90-1
Record name 1-Butyl-3-methylimidazolium chloride
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Record name Butylmethylimidazolium chloride
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Record name 3-butyl-1-methyl-1H-imidazol-3-ium chloride
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Synthesis routes and methods

Procedure details

The procedure of Example 1 was repeated with minor changes. 549 g of 1-chlorobutane and 487 g of 1-methylimidazole were added into a 2000 ml three-neck round-bottom flask. The reaction temperature was set from 75 to 80° C. After four hours, the milk-like solution transferred into homogenous solution. The reaction was continued for three days. Then, the product was washed with ethyl acetate five times. After that, it was dried in vacuum for three days.
Quantity
487 g
Type
reactant
Reaction Step One
Quantity
549 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-Butyl-3-methylimidazolium chloride
1-Butyl-3-methylimidazolium chloride
1-Butyl-3-methylimidazolium chloride
1-Butyl-3-methylimidazolium chloride
1-Butyl-3-methylimidazolium chloride
1-Butyl-3-methylimidazolium chloride

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